molecular formula C15H8Cl2N2O B125673 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde CAS No. 93955-15-8

6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde

Cat. No. B125673
CAS RN: 93955-15-8
M. Wt: 303.1 g/mol
InChI Key: VUUITUUENPOMIU-UHFFFAOYSA-N
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Description

6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde (6-Cl-4-OCP-2-QCA) is a chemical compound with a wide range of applications in scientific research. It is a derivative of quinazoline, a heterocyclic compound consisting of two nitrogen atoms and five carbon atoms. The compound has been used in several research studies due to its ability to interact with a variety of biological molecules.

Scientific Research Applications

Identification in Pharmaceuticals

A study by Nan Nan (2009) focused on identifying 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde as a main compound in lorazepam. They established a method for its identification in lorazepam tablets using HPLC, UV, and LC-MS/MS, proving its effectiveness and accuracy (Nan, 2009).

Spectroscopic Characterization and NLO Analysis

Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT/PCM calculations on related quinazoline derivatives, analyzing their molecular structure, spectroscopic characterization, and nonlinear optical (NLO) properties. This research provides insights into the biological potentials and corrosion inhibition properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Molecular Structure Analysis

Cruz et al. (2006) analyzed the molecular structures of various quinazolinone derivatives, including 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones. They investigated the conformations and hydrogen-bonded dimers in these compounds, contributing to the understanding of their chemical properties (Cruz et al., 2006).

Fluorescence Labeling in Pharmaceuticals

Gatti et al. (1997) explored the use of a related compound, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, as a fluorogenic labeling reagent. This study is significant for the detection and analysis of chlorophenols in pharmaceutical products (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Kinetic Study in Drug Hydrolysis

Archontaki et al. (1999) conducted a study on lorazepam, focusing on the kinetic analysis of its hydrolysis to form 6-chloro-4-(2-chlorophenyl)-2-quinazoline carboxaldehyde. This research provides valuable information on the stability and degradation of lorazepam (Archontaki, Atamian, Panderi, & Gikas, 1999).

properties

IUPAC Name

6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O/c16-9-5-6-13-11(7-9)15(19-14(8-20)18-13)10-3-1-2-4-12(10)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUITUUENPOMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239938
Record name 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde

CAS RN

93955-15-8
Record name 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093955158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lorazepam Related Compound C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RF5NW66M0
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde
Reactant of Route 2
6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde
Reactant of Route 3
6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde
Reactant of Route 4
6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde
Reactant of Route 5
6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde
Reactant of Route 6
6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde

Citations

For This Compound
4
Citations
H WANG, H CHEN, N NAN - Chinese Journal of …, 2009 - ingentaconnect.com
Objective:To establish the identification solution of the main related compound (6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde, impurity C) in lorazepam and its tablets. To …
Number of citations: 0 www.ingentaconnect.com
MS Siddegowda, HS Yathirajan, RA Ramakrishna - 2012 - nopr.niscpr.res.in
Lorazepam 1, a very well known anti-convulsant undergo facile thermal rearrangement at about 110C to 6-chloro-4-(o-chlorophenyl)-2-Quinazolinecarboxaldehyde 10 in almost …
Number of citations: 5 nopr.niscpr.res.in
JG Rutgers, CM Shearer - Analytical profiles of drug substances, 1981 - Elsevier
Publisher Summary This chapter discusses lorazepam. Lorazepam is a white or nearly white, odorless, crystalline powder. Trace amounts of certain acidic impurities, including 6-chloro-…
Number of citations: 11 www.sciencedirect.com
AC Van der Vossen, I Van Der Velde, O Smeets… - European Journal of …, 2017 - Elsevier
Introduction Many drugs are unavailable in suitable oral paediatric dosage forms, and pharmacists often have to compound drugs to provide paediatric patients with an acceptable …
Number of citations: 31 www.sciencedirect.com

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